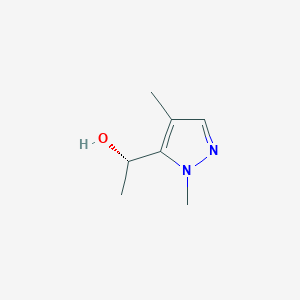

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol

Description

Properties

IUPAC Name |

(1S)-1-(2,4-dimethylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-4-8-9(3)7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKXWHLXMMJIU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227799-26-8 | |

| Record name | (1S)-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol typically involves the reaction of 2,4-dimethylpyrazole with an appropriate chiral alcohol precursor under controlled conditions. The reaction may require catalysts or specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group can undergo oxidation to form a ketone. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) would likely convert the ethanol moiety into a ketone, yielding 2,4-dimethylpyrazol-3-yl ketone .

-

Mechanistic Insight : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent .

-

Steric Considerations : The 2,4-dimethyl groups on the pyrazole may hinder access to the alcohol, potentially necessitating elevated temperatures or prolonged reaction times.

Dehydration to Alkenes

Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), the alcohol can undergo dehydration to form 1-(2,4-dimethylpyrazol-3-yl)ethylene .

-

Conditions :

-

Regioselectivity : The reaction follows Zaitsev’s rule, favoring the more substituted alkene.

-

Stereochemical Outcome : The (1S)-configuration of the starting material may influence the E/Z ratio of the alkene product, though the planar transition state typically leads to a mixture .

Esterification and Acylation

The hydroxyl group can react with acyl chlorides or anhydrides to form esters. For example:

-

Acetylation : Treatment with acetyl chloride (AcCl) in pyridine yields 1-(2,4-dimethylpyrazol-3-yl)ethyl acetate .

-

Reactivity : The pyrazole ring’s electron-withdrawing nature slightly deactivates the alcohol, but esterification proceeds efficiently under standard conditions .

Coordination Chemistry

Pyrazole derivatives often act as ligands in metal complexes. The ethanol group’s oxygen and pyrazole’s nitrogen atoms can coordinate to transition metals like Cu(II) or Fe(III).

-

Potential Complexes :

Metal Ion Coordination Site Example Application Cu²⁺ Pyrazole-N, Ethanol-O Catalysis or bioactivity Fe³⁺ Pyrazole-N Magnetic materials

Functionalization of the Pyrazole Ring

The 2,4-dimethylpyrazole ring itself may undergo electrophilic substitution, though the 3-position is already occupied.

-

Nitration/Sulfonation : Directed by the dimethyl groups, but steric hindrance limits reactivity at the 5-position .

-

Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) is feasible under radical conditions .

Stereospecific Reactions

The (1S)-chirality enables enantioselective transformations:

Scientific Research Applications

Chemistry

- Building Block : (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Biology

Medicine

- Drug Discovery : The compound has potential applications in drug discovery and development due to its unique chemical properties that may lead to the design of molecules with specific biological activities. Its structure suggests possible interactions with biological targets that could be exploited for therapeutic purposes.

Industry

- Specialty Chemicals : In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals or specialty chemicals. Its versatility in chemical reactions enhances its utility in various industrial processes.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related compounds have been extensively studied:

- Cytotoxicity Studies : Research on similar pyrazole derivatives has demonstrated significant antiproliferative activity against human liver cancer cell lines (HepG2), suggesting that modifications in the pyrazole structure can lead to enhanced biological activity .

- Molecular Docking Studies : Computational studies involving molecular docking have shown that pyrazole derivatives can interact effectively with various biological targets, indicating their potential as drug candidates .

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-(2,4-Dimethylpyrazol-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.

(1S)-1-(2,4-Dimethylpyrazol-3-yl)butanol: Similar structure but with a butanol group instead of ethanol.

Uniqueness

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is unique due to its specific stereochemistry and the presence of the ethanol group, which can influence its reactivity and interactions with other molecules.

Biological Activity

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications based on diverse scientific literature.

This compound is characterized by the presence of a pyrazole ring and an ethanol moiety. Its structure allows for various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield different alcohol derivatives.

- Substitution : The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohol Derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substituted Pyrazole Derivatives | Halogens, Alkylating agents |

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds show significant antimicrobial properties. For instance, compounds related to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

In one study, pyrazole derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating strong antimicrobial potential . The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also noted.

Antitumor Activity

The compound's potential in cancer therapy has been explored through its antiproliferative effects. In vitro studies have shown that related compounds can exhibit IC50 values significantly lower than standard treatments like Olaparib. For example, one derivative demonstrated an IC50 of 2.57 µM against BRCA1-deficient cancer cells .

The biological activity of this compound is believed to involve interactions with specific molecular targets. The ethanol moiety can form hydrogen bonds while the pyrazole ring may engage in π-π stacking interactions or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Case Studies

Several studies have focused on the biological implications of pyrazole derivatives:

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activity of several pyrazole derivatives, revealing that modifications in the structure could enhance activity against resistant strains .

- Cancer Research : Another investigation into the cytotoxicity of 2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives found promising results against breast cancer cell lines, with some compounds showing enhanced potency compared to existing therapies .

Q & A

Q. What are the standard synthetic routes for (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol?

The synthesis typically involves condensation of substituted pyrazole precursors with ethanol derivatives. A general method includes refluxing 3-acetyl-2,4-dimethylpyrazole with a reducing agent (e.g., NaBH₄) in ethanol to yield the secondary alcohol. Alternatively, nucleophilic addition to a ketone intermediate (e.g., 2,4-dimethylpyrazol-3-yl ketone) using Grignard reagents or organometallic catalysts can achieve stereochemical control for the (1S)-configuration. Post-synthetic purification via recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate the enantiopure product .

Q. Which analytical techniques are essential for structural confirmation?

- X-ray crystallography : Resolves stereochemistry and molecular packing; SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole ring protons at δ 2.1–2.4 ppm for methyl groups) and confirms ethanol moiety (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for -OH).

- LC-MS/HPLC : Validates purity (>98%) and detects isotopic patterns (e.g., deuterated analogs as internal standards) .

Q. What are the primary research applications of this compound?

It serves as a chiral building block in asymmetric synthesis (e.g., for pyrazoline-based inhibitors) and as a ligand in coordination chemistry. Biological studies explore its potential as a precursor for antimicrobial or anticancer agents, leveraging the pyrazole scaffold’s bioactivity .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Enantioselective catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) ensures retention of the (1S)-configuration. Kinetic studies using polarimetry or chiral HPLC track enantiomeric excess (ee >99%). For industrial-scale processes, continuous-flow reactors with immobilized catalysts reduce racemization risks .

Q. How should researchers address contradictions in biological activity data?

- Reproducibility checks : Validate assays across multiple cell lines (e.g., MT-4 for antiviral activity) and animal models.

- Dose-response analysis : Confirm EC₅₀/IC₅₀ consistency using nonlinear regression models.

- Mechanistic studies : Employ siRNA knockdown or CRISPR-edited cells to identify off-target effects (e.g., unintended kinase inhibition). Iterative data triangulation (e.g., combining in vitro, in vivo, and computational results) resolves discrepancies .

Q. What advanced methods assess purity and stability under varying conditions?

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks; monitor degradation via UPLC-MS.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity.

- Forced degradation : Acid/base hydrolysis (0.1M HCl/NaOH) identifies labile functional groups (e.g., ethanol moiety’s susceptibility to oxidation). Stability data guide storage recommendations (e.g., -20°C under argon) .

Notes

- Methodological Rigor : Cross-validate structural data using complementary techniques (e.g., X-ray + NMR) to avoid overreliance on single methods.

- Ethical Compliance : Adhere to ICH guidelines for stability testing and OECD protocols for biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.